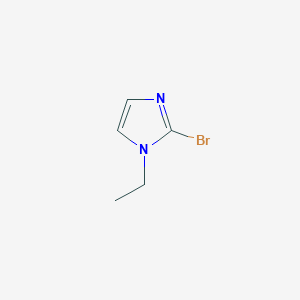

2-Bromo-1-ethyl-1H-imidazole

描述

Overview of Imidazole (B134444) Derivatives in Chemical Research

Imidazole derivatives are a cornerstone of medicinal chemistry and materials science. The imidazole ring is a crucial component of many biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). chemscene.com This prevalence in nature has inspired chemists to utilize the imidazole scaffold in the design of new therapeutic agents.

These derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties. nih.gov The unique electronic properties of the imidazole ring, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions are key to its versatility. nih.gov In research, synthetic imidazole derivatives are widely used as building blocks for more complex molecules and as ligands for catalysts. researchgate.net The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a strategic priority in organic chemistry, driven by their broad applicability in pharmaceuticals, agrochemicals, and functional materials.

Significance of Brominated Imidazoles in Contemporary Chemical Science

The introduction of a bromine atom onto an imidazole ring, creating a brominated imidazole, significantly alters the compound's physicochemical properties and reactivity. Bromine is a highly electronegative halogen that can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

In synthetic chemistry, the bromine atom in compounds like 2-Bromo-1-ethyl-1H-imidazole serves as a versatile functional handle. It makes the 2-position of the imidazole ring susceptible to various chemical transformations. vulcanchem.com For instance, the bromine can be readily displaced in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings). This reactivity allows for the straightforward introduction of diverse functional groups, making brominated imidazoles valuable intermediates in the synthesis of complex molecular architectures and in the creation of libraries of compounds for drug discovery. The presence of bromine enhances the electrophilic properties of the compound, making it a useful reagent in various chemical reactions. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIATFLKKNABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Bromo-1-ethyl-1H-imidazole

The synthesis of this compound can be effectively achieved through two main routes. The first is a direct approach involving the bromination of 1-ethyl-1H-imidazole. The second is a multi-step process where the imidazole (B134444) ring is first synthesized and then functionalized with the bromo and ethyl groups in separate steps.

Direct Bromination of 1-Ethyl-1H-imidazole

The direct bromination of 1-ethyl-1H-imidazole represents a straightforward method for synthesizing the target compound. This reaction is an electrophilic aromatic substitution, where a bromine atom is introduced onto the imidazole ring. The position of bromination is influenced by the directing effects of the substituents on the ring and the reaction conditions employed.

A variety of brominating agents can be utilized for the synthesis of bromo-imidazoles. The choice of agent and reaction conditions is critical for achieving the desired product with high yield and selectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds due to its ability to provide a low concentration of bromine, which can help control the reaction and minimize side products. thieme-connect.demdpi.commdpi.com Other reagents, such as elemental bromine (Br₂), are also effective, often used in conjunction with a base or in a suitable solvent system to modulate reactivity. google.com

The selection of solvent and temperature is also crucial. Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) are frequently employed. thieme-connect.demdpi.com Temperature control is essential to manage the regioselectivity and prevent multiple brominations on the imidazole ring. mdpi.com

Table 1: Common Brominating Agents and Reaction Conditions

| Brominating Agent | Typical Solvents | Common Temperatures | References |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, THF, DMF | -30°C to Room Temperature | thieme-connect.demdpi.com |

| Elemental Bromine (Br₂) | Water, Ethanol, Isopropanol | 60°C to 100°C | google.comresearchgate.net |

| Bromodimethylsulfonium bromide | Dichloromethane | Not specified | mdpi.com |

Regioselectivity and Yield Optimization

In the bromination of 1-ethyl-1H-imidazole, the bromine electrophile can potentially attack the C2, C4, or C5 positions of the imidazole ring. The inherent electronic properties of the 1-substituted imidazole ring influence the site of substitution. Studies on the aqueous bromination of 1-methylimidazole (B24206) have shown that reactivity occurs at all three positions (C2, C4, and C5), with the relative rates being sensitive to reaction conditions such as pH. researchgate.net

Optimizing the yield of the desired 2-bromo isomer requires careful control over reaction parameters. This includes the precise stoichiometric addition of the brominating agent to prevent the formation of di- and tri-brominated byproducts. mdpi.com Adjusting the temperature can also significantly impact the regiochemical outcome; for instance, carrying out the reaction at lower temperatures can enhance selectivity for a specific position. mdpi.com The choice of the brominating agent is also a key factor, as reagents like NBS are known to offer higher regioselectivity compared to others under certain conditions. mdpi.com

Multi-step Syntheses Involving Imidazole Ring Formation and Subsequent Functionalization

Multi-step synthesis provides an alternative and often more controlled approach to producing this compound. vapourtec.com This strategy involves building the molecule sequentially, which can circumvent issues with regioselectivity encountered in direct bromination. The process typically begins with the formation of a suitable imidazole precursor, followed by the introduction of the necessary functional groups.

A logical precursor for this multi-step synthesis is 2-bromo-1H-imidazole. This intermediate can be prepared through the direct bromination of imidazole itself. The reaction of imidazole with bromine, often catalyzed by a base such as sodium carbonate, can yield 2-bromo-1H-imidazole.

Alternative classical methods for imidazole ring synthesis, such as the Debus synthesis, which utilizes glyoxal, an aldehyde, and ammonia, or the Radiszewski synthesis, could also be adapted to create a suitable imidazole core that can be subsequently brominated. researchgate.netpharmacyjournal.net Another approach involves the synthesis of 2-mercaptoimidazoles, which can then undergo oxidative processes to yield the desired imidazole derivatives. researchgate.net

The final step in this multi-step sequence is the introduction of the ethyl group onto the nitrogen atom of the 2-bromo-1H-imidazole precursor. This is accomplished through an N-alkylation reaction. nih.gov This reaction involves treating 2-bromo-1H-imidazole with an ethylating agent, such as ethyl bromide or ethyl iodide.

The reaction is typically performed in the presence of a base, which deprotonates the N-H of the imidazole ring, enhancing its nucleophilicity and facilitating the attack on the electrophilic ethylating agent. researchgate.net A variety of bases can be employed, including sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH), with the choice often depending on the specific substrate and solvent used. researchgate.net Common solvents for this transformation include dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF). google.com Phase-transfer catalysts may also be used to facilitate the reaction. researchgate.net Since the two nitrogen atoms in the 2-bromo-1H-imidazole precursor are chemically equivalent, the N-alkylation reaction proceeds without ambiguity, leading to the formation of a single regioisomer, this compound. otago.ac.nz

Table 2: Reagents for N-Alkylation of Imidazole Precursors

| Alkylating Agent | Base | Solvent | References |

|---|---|---|---|

| Ethyl Bromide (EtBr) | Potassium Hydroxide (KOH) | Not specified | researchgate.net |

| Ethyl Iodide (EtI) | Sodium Hydride (NaH) | DMF, THF | google.comgoogle.com |

| Diethyl Sulfate | Sodium Hydroxide (NaOH) | Aqueous | otago.ac.nz |

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgias.ac.in By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities. nih.gov This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including imidazoles. znaturforsch.comresearchgate.net

The application of microwave heating to the bromination of 1-ethyl-1H-imidazole could offer significant advantages over conventional heating methods. The rapid and uniform heating provided by microwaves can enhance the reaction rate and potentially improve the regioselectivity of the bromination. A typical microwave-assisted synthesis would involve charging a microwave reactor vial with 1-ethyl-1H-imidazole, NBS, and a suitable solvent, followed by irradiation at a set temperature and time.

Potential Conditions for Microwave-Assisted Synthesis

| Parameter | Value |

|---|---|

| Reactants | 1-ethyl-1H-imidazole, NBS |

| Solvent | Acetonitrile or DMF |

| Temperature | 100-150 °C |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry. Eliminating the need for a catalyst simplifies the reaction work-up and purification, while avoiding organic solvents reduces environmental impact and operational costs.

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of liquid 1-ethyl-1H-imidazole with solid NBS, potentially with mechanical milling or gentle heating to facilitate the reaction. Such solvent-free brominations have been reported for other aromatic compounds and can be highly efficient. rasayanjournal.co.in

Flow Chemistry Applications in Imidazole Synthesis

Continuous flow chemistry has garnered significant attention from the pharmaceutical and fine chemical industries due to its potential for improved safety, scalability, and efficiency. scielo.brrsc.orgscispace.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

The synthesis of this compound could be adapted to a continuous flow process. This would involve pumping separate streams of 1-ethyl-1H-imidazole and a brominating agent (like NBS dissolved in a suitable solvent) to a mixing point, after which the combined stream would pass through a heated reactor coil. The short residence times and excellent heat transfer in flow reactors can lead to higher yields and selectivities, as well as safer handling of potentially hazardous reagents and exothermic reactions. nih.gov This technology is particularly well-suited for the large-scale production of pharmaceutical intermediates.

Derivatives of this compound Synthesis

The perbromination of 1-ethyl-1H-imidazole to yield 2,4,5-tribromo-1-ethyl-1H-imidazole requires more forcing conditions than selective monobromination. This can be achieved by using an excess of the brominating agent and potentially a stronger brominating system.

A plausible synthetic route involves reacting 1-ethyl-1H-imidazole with at least three equivalents of a brominating agent, such as elemental bromine in a suitable solvent like acetic acid or chloroform. The reaction may require elevated temperatures or prolonged reaction times to ensure complete substitution at all available carbon atoms (C2, C4, and C5) of the imidazole ring.

General Protocol for the Synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole

| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent |

|---|

Following the reaction, the product can be isolated by quenching the excess bromine, followed by extraction and purification, typically by recrystallization. The successful synthesis of this derivative provides a highly functionalized scaffold for further chemical transformations. chemscene.com

Synthesis of Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

The synthesis of this key intermediate can be approached through a multi-step sequence starting from a pre-functionalized imidazole core. The general strategy involves the protection of the imidazole nitrogen, followed by selective bromination at the C2 position. While a direct, single-literature procedure for this exact molecule is not detailed, a plausible and chemically sound pathway can be constructed based on established reactions for analogous structures. google.comgoogle.com

The synthesis would logically proceed via three main steps:

Preparation of the starting material : Synthesis of Ethyl 1H-imidazole-4-carboxylate.

Nitrogen Protection : Introduction of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group onto the N1 position of the imidazole ring.

Bromination : Selective bromination at the C2 position of the SEM-protected imidazole.

A representative synthesis is detailed in the table below, with conditions drawn from analogous preparations of related compounds. google.com

| Step | Reaction | Reagents and Conditions | Description |

|---|---|---|---|

| 1 | N1-Protection | Ethyl 1H-imidazole-4-carboxylate, Sodium hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Tetrahydrofuran (THF), 0 °C to room temperature. | The imidazole nitrogen is deprotonated with a strong base like NaH, creating an imidazolide (B1226674) anion. This anion then acts as a nucleophile, attacking the electrophilic SEM-Cl to form the N1-protected intermediate, Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate. This reaction is analogous to the SEM-protection of 2-nitroimidazole. google.com |

| 2 | C2-Bromination | Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate, N-Bromosuccinimide (NBS), Dimethylformamide (DMF)/CHCl3. | The SEM-protected intermediate is subjected to electrophilic bromination. The C2 position of the imidazole ring is electronically activated and is the most susceptible to electrophilic attack. NBS is a common and effective brominating agent for such transformations. The use of a solvent system like DMF/CHCl3 is typical for this type of reaction. google.com |

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms behind the formation of this compound is crucial for optimizing reaction conditions and predicting outcomes. The key transformations are the bromination of the imidazole ring and the N-alkylation (specifically, ethylation).

Reaction Intermediates and Transition States

The formation of substituted imidazoles involves distinct intermediates and transition states that dictate the reaction's feasibility and selectivity.

Bromination Intermediate : The electrophilic bromination of the imidazole ring proceeds through a cationic intermediate known as a Wheland intermediate, or sigma (σ) complex. acs.org In this intermediate, the bromine atom is covalently bonded to a carbon atom of the imidazole ring, and the positive charge is delocalized across the remaining atoms of the ring system. The stability of this intermediate influences the rate of reaction. For imidazole, bromination can occur at the C2, C4, or C5 positions, with the relative reactivity depending on the substituents already present on the ring. researchgate.netpublish.csiro.au

N-Alkylation Mechanism and Transition States : The N-alkylation of an unsymmetrical imidazole, such as 2-bromo-1H-imidazole, can result in two different isomers. The mechanism is dependent on the reaction conditions. otago.ac.nz

Under basic conditions, the imidazole nitrogen is deprotonated to form an imidazolide anion. This anion is a potent nucleophile that attacks the ethylating agent (e.g., ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. The regioselectivity is governed by both steric and electronic factors; the ethyl group will preferentially add to the less sterically hindered and more nucleophilic nitrogen. otago.ac.nz

Under neutral conditions, the reaction can proceed via an SE2' mechanism involving the neutral imidazole molecule. otago.ac.nz The transition state for the deprotonation step, which can be computationally modeled, often has a very small energy barrier. researchgate.net Computational studies on related systems have been used to calculate the energy barriers of transition states, providing insight into reaction feasibility and stereoselectivity. acs.org

Kinetic Studies of Imidazole Functionalization

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as pH, temperature, and substrate structure.

Kinetics of Bromination : The kinetics of aqueous bromination of imidazole and its derivatives have been studied using methods like coulo-chrono-potentiometry. publish.csiro.au These studies reveal that the reaction occurs between molecular bromine and the neutral imidazole species. The rate of bromination is highly dependent on the position on the imidazole ring and the presence of other substituents. For instance, in 1-methylimidazole, the rate of bromination is fastest at the 5-position. researchgate.netpublish.csiro.au The bimolecular rate constants for the reaction of molecular bromine with neutral imidazoles at 298 K have been determined, showing the relative reactivity of the different positions. publish.csiro.auresearchgate.net

| Substrate | Position | Rate Constant (106 kbi / dm3 mol-1 s-1) publish.csiro.au |

|---|---|---|

| Imidazole | 5-position | 0.5 |

| 4-position | 0.4 | |

| 2-position | 0.2 | |

| 1-Methylimidazole | 5-position | 2.3 |

| 4-position | 1.7 | |

| 2-position | 0.8 |

Kinetics of N-Alkylation : The regioselectivity of N-alkylation in unsymmetrical imidazoles is a complex interplay of factors. Kinetic studies show that electron-withdrawing groups on the imidazole ring deactivate the closer nitrogen atom to electrophilic attack. otago.ac.nz Steric effects also play a significant role; larger substituents on the ring and larger incoming alkylating agents favor reaction at the less sterically hindered nitrogen. otago.ac.nz While specific kinetic data for the ethylation of 2-bromo-1H-imidazole is not readily available, the general principles derived from studies of other substituted imidazoles are applicable. Kinetic investigations of related iridium-catalyzed N-allylation reactions have also been performed to understand catalyst activity and stability. nih.gov

Reactivity and Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-bromo-1-ethyl-1H-imidazole, primarily involving the displacement of the bromide ion.

Substitution at the Bromine Atom

The bromine atom at the C2 position of the imidazole (B134444) ring is susceptible to substitution by a variety of nucleophiles. This reactivity is influenced by the electron-withdrawing nature of the imidazole ring, which facilitates the departure of the bromide leaving group.

The displacement of the bromine atom by heteroatom nucleophiles is a common transformation for bromo-substituted imidazoles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) have been shown to react with sodium alkane or arene thiolates, as well as sodium isopropoxide, resulting in the selective displacement of the 2-bromine atom. researchgate.net Similarly, 4(5)-bromoimidazoles, when activated by an adjacent nitro group, undergo nucleophilic displacement with methoxide, phenoxide, and cyclic secondary amines. researchgate.net These examples suggest that this compound would readily react with various nitrogen, sulfur, and oxygen nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions with Heteroatoms on Bromo-imidazoles

| Substrate | Nucleophile | Product |

| 1-Protected-2,4,5-tribromoimidazole | Sodium alkane/arene thiolate | 1-Protected-2-(alkyl/arylthio)-4,5-dibromoimidazole |

| 1-Protected-2,4,5-tribromoimidazole | Sodium isopropoxide | 1-Protected-2-isopropoxy-4,5-dibromoimidazole |

| 4(5)-Bromo-5(4)-nitroimidazole | Methoxide | 4(5)-Methoxy-5(4)-nitroimidazole |

| 4(5)-Bromo-5(4)-nitroimidazole | Phenoxide | 4(5)-Phenoxy-5(4)-nitroimidazole |

| 4(5)-Bromo-5(4)-nitroimidazole | Cyclic secondary amine | 4(5)-(Cyclic amino)-5(4)-nitroimidazole |

Note: This table is based on the reactivity of analogous bromo-imidazole compounds.

The formation of new carbon-carbon bonds via nucleophilic substitution at the C2 position of this compound can be achieved using carbanionic nucleophiles. Although specific examples with this exact substrate are scarce in the literature, the general reactivity of halo-heterocycles suggests that organometallic reagents, such as Grignard reagents or organolithium compounds, could potentially displace the bromide. However, such reactions can be complicated by the acidic proton at the C5 position of the imidazole ring, which may be abstracted by strongly basic nucleophiles. A more common and controlled method for C-C bond formation is through cross-coupling reactions, as discussed in a later section.

Substitution on the Ethyl Group

Nucleophilic substitution reactions on the N-ethyl group of this compound are generally not favored. The primary site of reactivity is the electrophilic C2 carbon of the imidazole ring. Reactions with nucleophiles will preferentially lead to substitution at the C-Br bond rather than an SN2 reaction on the ethyl group. The C-Br bond is more polarized and the aromatic nature of the imidazole ring stabilizes the transition state for nucleophilic aromatic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is highly effective for the arylation of heteroaryl halides, including bromoimidazoles. semanticscholar.orgresearchgate.net An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, highlighting the utility of this method for a wide range of functionalized imidazole derivatives. researchgate.net

In a typical Suzuki-Miyaura reaction involving a bromo-imidazole, the bromo-imidazole is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-imidazoles

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃), SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, Ethanol/Water mixtures |

| Boronic Acid | Phenylboronic acid, substituted arylboronic acids, heteroarylboronic acids |

Note: The optimal conditions can vary depending on the specific substrates used.

For instance, the Suzuki coupling of iodinated and brominated imidazoles with various arylboronic acids has been successfully used to prepare 2,4-diarylimidazoles. semanticscholar.org These reactions typically employ a palladium catalyst and a base in an organic solvent. The reaction proceeds through a catalytic cycle involving oxidative addition of the bromo-imidazole to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govorganic-chemistry.org For this compound, this reaction provides a direct method for introducing alkenyl substituents at the C2-position of the imidazole ring. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the C-Br bond. nih.gov This is followed by coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to yield the 2-alkenyl-1-ethyl-1H-imidazole product and regenerate the catalyst. organic-chemistry.org

A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can be used in conjunction with phosphine (B1218219) ligands. nih.govresearchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. nih.gov The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the catalytic cycle. researchgate.net

Table 1: Representative Conditions for Heck Coupling of Aryl Bromides

| Catalyst System | Alkene Partner | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Styrene | K₂CO₃ | DMF/Water | 80 | Good to Excellent nih.gov |

| Pd(OAc)₂ / N-Heterocyclic Carbene (NHC) | n-Butyl acrylate | NaOAc | Toluene | 110 | High organic-chemistry.org |

| PdCl₂(PPh₃)₂ | Methyl acrylate | Et₃N | Acetonitrile | 100 | Good nih.gov |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, applied to this compound, facilitates the synthesis of 2-alkynyl-1-ethyl-1H-imidazoles. The traditional Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgchemeurope.com

The mechanism involves two interconnected catalytic cycles. chemeurope.comlibretexts.org In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs. nrochemistry.com In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II)-imidazole complex, followed by reductive elimination to furnish the final product and regenerate the Pd(0) catalyst. nrochemistry.com To neutralize the resulting hydrogen halide, a base such as an amine (e.g., triethylamine or diethylamine) is required and can sometimes be used as the solvent. chemeurope.com More recent methodologies have also developed copper-free Sonogashira coupling conditions, which can be advantageous in certain synthetic applications to avoid potential side reactions or copper contamination. nih.govacs.org

Table 2: Typical Reagents for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Alkyne Partner | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Phenylacetylene | Diisopropylamine | THF | Room Temperature nrochemistry.com |

| Pd(PPh₃)₄ | CuI | 1-Heptyne | Triethylamine | DMF | Room Temperature chemeurope.com |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-Free) | 3-Ethynylpyridine | TMP | DMSO | Room Temperature acs.orgnih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This transformation is a highly effective method for synthesizing 2-amino-1-ethyl-1H-imidazole derivatives. The reaction demonstrates broad functional group tolerance and is applicable to a wide range of amine coupling partners, including primary and secondary alkyl- and arylamines. nih.govmit.edu

The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex. wikipedia.org Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the aminated product. wikipedia.org The efficiency of this process is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, have been shown to be particularly effective for the amination of bromoimidazoles, facilitating the reaction under mild conditions. nih.govacs.org A stoichiometric amount of a base, such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate, is essential for the reaction to proceed. nih.govmit.edu

Table 3: Buchwald-Hartwig Amination of Bromoimidazoles

| Catalyst System | Amine Partner | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Pd precatalyst / tBuBrettPhos | Anilines | LHMDS | Dioxane | Good nih.govacs.org |

| Pd precatalyst / tBuBrettPhos | Alkylamines | LHMDS | Dioxane | Good nih.govacs.org |

| Pd precatalyst / tBuBrettPhos | Heteroarylamines | LHMDS | Dioxane | Moderate to Good nih.govacs.org |

Oxidation and Reduction Reactions

Oxidation of the Imidazole Ring

The imidazole ring, while aromatic, can be susceptible to oxidative degradation under certain conditions. nih.gov The oxidation of substituted imidazoles can lead to a variety of products, including ring-opened derivatives or more complex rearranged structures. The specific outcome often depends on the oxidant used and the reaction conditions. For instance, strong oxidizing agents can cause cleavage of the imidazole ring. nih.gov In the context of benzimidazole (B57391) fungicides, degradation pathways initiated by oxidation have been shown to include hydroxylation and cleavage of C–N or C=N bonds. mdpi.com The nitrogen atoms in the imidazole ring can be initial sites of oxidative attack. mdpi.com

Reduction of the Bromine Atom

The carbon-bromine bond in this compound can be selectively cleaved through reductive dehalogenation. A common and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.org This process typically employs a heterogeneous precious metal catalyst, with palladium on carbon (Pd/C) being widely used. organic-chemistry.orgacsgcipr.org The reaction is carried out under an atmosphere of hydrogen gas. During the reaction, the substrate bonds to the active sites on the metal catalyst, facilitating the reductive cleavage of the C-Br bond and its replacement with a carbon-hydrogen bond, yielding 1-ethyl-1H-imidazole. acsgcipr.org This method is valued for its clean conversion and the ease of catalyst removal by simple filtration. Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org

Ring-Opening and Rearrangement Reactions

The imidazole ring is generally a stable aromatic system. However, under specific and often energetic conditions, it can undergo ring-opening or rearrangement reactions. For example, photochemical transformations of substituted imidazoles can lead to rearrangements through mechanisms involving conical intersections or internal cyclization-isomerization pathways. nih.gov Certain multi-component reactions can produce fused imidazole systems, which may then undergo unusual rearrangement reactions in the presence of specific reagents like iodine to form different heterocyclic structures. nih.gov Additionally, treatment of imidazoles with reagents like N-acylating agents under basic, two-phase conditions can sometimes lead to the cleavage of the imidazole ring. youtube.com These types of reactions are highly dependent on the specific substitution pattern of the imidazole and the applied reaction conditions.

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the structural elucidation of novel or complex organic molecules like 2-Bromo-1-ethyl-1H-imidazole. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, providing a comprehensive understanding of the molecular architecture. researchgate.netgdut.edu.cnnih.govwiley.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. gdut.edu.cntandfonline.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. nih.govmdpi.com

One-dimensional (1D) NMR spectra can often be complex and difficult to interpret, especially for molecules with overlapping signals. Two-dimensional (2D) NMR experiments resolve these issues by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.netyoutube.comyoutube.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a key correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. Cross-peaks would also be observed between the two non-equivalent protons on the imidazole (B134444) ring (H4 and H5), confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.edu This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. youtube.com For the target molecule, HSQC would correlate the signals of H4, H5, the methylene protons, and the methyl protons to their respective carbon atoms (C4, C5, -CH₂, and -CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.edunih.gov It is particularly useful for identifying connections involving quaternary (non-protonated) carbons, such as C2 in the imidazole ring. For this compound, key HMBC correlations would be expected from the methylene protons of the ethyl group to both the C5 and C2 carbons of the imidazole ring, confirming the point of attachment of the ethyl group at the N1 position. Correlations from the H4 and H5 protons to other ring carbons would further solidify the structure.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Imidazole H4 | Imidazole H5 | Imidazole C4 | C2, C5 |

| Imidazole H5 | Imidazole H4 | Imidazole C5 | C2, C4, Ethyl CH₂ |

| Ethyl CH₂ | Ethyl CH₃ | Ethyl CH₂ | Imidazole C2, Imidazole C5, Ethyl CH₃ |

| Ethyl CH₃ | Ethyl CH₂ | Ethyl CH₃ | Ethyl CH₂ |

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. tandfonline.comacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com For this compound, ¹³C CP/MAS NMR could reveal the presence of different polymorphs (different crystalline forms) by showing distinct chemical shifts for the carbon atoms in each form. Furthermore, ssNMR can be used to study halogen bonding interactions involving the bromine atom. acs.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govtandfonline.commdpi.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can determine the mass of a molecule with sufficient accuracy to distinguish between compounds with the same nominal mass but different chemical formulas. nih.govresearchgate.net For this compound (C₅H₇BrN₂), HRMS would confirm its molecular formula by providing a measured mass that matches the calculated exact mass, accounting for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Expected Measured Mass |

| [M(⁷⁹Br)+H]⁺ | C₅H₈⁷⁹BrN₂⁺ | 174.9920 | ~174.9920 ± 0.0005 |

| [M(⁸¹Br)+H]⁺ | C₅H₈⁸¹BrN₂⁺ | 176.9900 | ~176.9900 ± 0.0005 |

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. The fragmentation of substituted imidazoles often involves characteristic losses of small neutral molecules or radicals. researchgate.net For this compound, common fragmentation pathways could include the loss of the ethyl group or cleavage of the imidazole ring.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.govmdpi.commdpi.com this compound, being a relatively small molecule, would likely be amenable to GC-MS analysis. nih.gov The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific experimental conditions, and can be used to assess its purity. The mass spectrometer detector would then provide a mass spectrum for the eluted compound, confirming its identity by its molecular ion peak and fragmentation pattern. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. gdut.edu.cn

X-ray Crystallography for Absolute Configuration and Solid-State Structure

As of the latest literature reviews, a complete single-crystal X-ray diffraction analysis specifically for this compound has not been reported. However, the crystallographic analysis of closely related bromo-imidazole derivatives provides a reliable model for its expected solid-state structure. For instance, the crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone reveals key intramolecular interactions and packing arrangements that are likely analogous. researchgate.net

In a hypothetical crystal structure, this compound would be expected to crystallize in a common space group, such as P2₁/c (monoclinic). The imidazole ring would be essentially planar, with the bromine and ethyl groups attached. Key structural parameters that would be determined include:

Bond Lengths: The C-Br bond length is anticipated to be a defining feature. The bond lengths within the imidazole ring (C-N, C=N, C=C) would provide insight into the electronic delocalization.

Bond Angles: The angles around the imidazole ring would confirm its geometry. The orientation of the ethyl group relative to the ring would also be of significant interest.

Intermolecular Interactions: In the solid state, molecules would likely be held together by a network of weak intermolecular forces, such as van der Waals forces and potentially C-H···N or C-H···Br hydrogen bonds, influencing the crystal packing.

These parameters are crucial for understanding the molecule's physical properties and its interactions in a solid matrix.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the molecule's covalent bonds. While a dedicated experimental spectrum for this compound is not widely published, data from related compounds like 2-ethyl-1H-benzo[d]imidazole and various methylimidazoles allow for the assignment of characteristic vibrational modes. researchgate.netresearchgate.netarizona.edu

FT-IR Spectroscopy: The infrared spectrum is dominated by absorptions corresponding to specific bond vibrations. Key expected peaks include:

C-H Stretching: Vibrations from the ethyl group's CH₂ and CH₃ moieties, typically appearing in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring would be observed around 3100 cm⁻¹.

C=N and C=C Stretching: These vibrations from the imidazole ring are expected in the 1400-1650 cm⁻¹ region and are characteristic of the heterocyclic core.

C-N Stretching: These modes typically appear in the 1250-1350 cm⁻¹ range.

C-Br Stretching: A weaker absorption corresponding to the C-Br bond is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Expected Raman shifts for this compound would include strong signals for the imidazole ring breathing modes and symmetric C-C stretching vibrations. Studies on similar imidazole derivatives have used Raman to probe hydrogen bonding and structural changes at interfaces. arizona.edumdpi.com

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | ~3100 | ~3100 | Imidazole Ring C-H |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Ethyl Group CH₂, CH₃ |

| C=N / C=C Stretch | 1400-1650 | 1400-1650 | Imidazole Ring Vibrations |

| C-N Stretch | 1250-1350 | 1250-1350 | Ring and Ring-Ethyl Group |

| C-Br Stretch | 500-650 | 500-650 | Carbon-Bromine Bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of π → π* and n → π* transitions associated with the imidazole ring's conjugated system. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents. For imidazole derivatives, these absorptions typically occur below 300 nm. researchgate.net The bromine and ethyl substituents can cause slight shifts ( batochromic or hypsochromic) in the absorption bands compared to the parent imidazole.

Advanced Techniques: Fluorescence and Time-Resolved Spectroscopy

Fluorescence Spectroscopy: Many imidazole derivatives exhibit fluorescence, and this property is highly sensitive to their molecular environment. researchgate.net Upon excitation at its absorption wavelength, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime would be key parameters to determine. These properties can be affected by factors such as solvent, pH, and the presence of quenchers. Studies on related imidazoles have shown that structural rearrangements in the excited state can lead to significant Stokes shifts. researchgate.net

Time-Resolved Spectroscopy: Time-resolved techniques, such as time-resolved evanescent wave absorption spectroscopy, could be employed to study dynamic processes involving this compound. researchgate.net These methods can monitor real-time changes in concentration or binding events at surfaces, providing kinetic data on processes like adsorption or its interaction with other molecules.

Computational Chemistry and Theoretical Studies

Theoretical calculations are invaluable for complementing experimental data and providing a deeper understanding of molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govacs.org For this compound, DFT calculations, typically using a basis set like 6-311++G(d,p), can predict a variety of properties nih.gov:

Optimized Geometry: DFT can calculate the most stable three-dimensional structure of the molecule, providing bond lengths and angles that can be compared with experimental data if available. acs.org

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting how the molecule will interact with other reagents. nih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energies | Determines the electronic energy gap, related to reactivity and UV-Vis absorption. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental FT-IR and Raman spectra. |

Studies on similar molecules have shown that DFT calculations can accurately predict these properties, providing a robust theoretical framework for understanding the compound's behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their physicochemical properties. For a compound like this compound, QSAR models could be instrumental in predicting its potential therapeutic or toxic effects.

The development of a QSAR model for imidazole derivatives typically involves the following steps:

Data Set Compilation : A series of imidazole derivatives with known biological activities (e.g., anticancer, antifungal, or antiviral) is collected. tandfonline.comnih.govnih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include steric, electrostatic, and hydrophobic features.

Model Development : Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (COMSIA), are employed to establish a correlation between the calculated descriptors and the observed biological activities. tandfonline.comnih.gov For instance, a 3D-QSAR study on 2, 4, 5-trisubstituted imidazole derivatives as anticancer agents successfully developed CoMFA and COMSIA models with high predictive capabilities. tandfonline.comnih.gov

Model Validation : The predictive power of the developed model is rigorously tested using both internal and external validation techniques. nih.gov

For this compound, a hypothetical QSAR study could involve synthesizing a library of related compounds and testing their activity against a specific biological target. The resulting data could then be used to build a predictive model. Such a model would be invaluable for designing new imidazole derivatives with enhanced activity and reduced toxicity. nih.gov Another potential application is in predicting the corrosion inhibition efficiency of imidazole derivatives, where QSAR models have been successfully developed. scientific.net

Table 1: Illustrative Descriptors for QSAR Modeling of Imidazole Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |

| Steric | Molecular weight, volume, surface area | Influences binding affinity with receptors |

| Hydrophobic | LogP | Affects membrane permeability and distribution |

| Topological | Connectivity indices | Describes molecular branching and shape |

Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) is a particularly effective method for this purpose. chemrxiv.org

Predicted ¹H NMR Spectral Data:

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Imidazole H-4 | 7.1 - 7.3 | Doublet | ~1.5 |

| Imidazole H-5 | 6.9 - 7.1 | Doublet | ~1.5 |

| -CH₂- (ethyl) | 4.0 - 4.2 | Quartet | ~7.3 |

Predicted ¹³C NMR Spectral Data:

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum reveals the different carbon environments in a molecule. The carbon atom attached to the bromine (C2) in this compound is expected to be significantly downfield. The chemical shifts of the other imidazole carbons (C4 and C5) and the ethyl group carbons can also be predicted. It is important to note that for some imidazole derivatives, fast tautomerization can lead to broad or undetectable signals in solution-state ¹³C NMR, a challenge that can sometimes be overcome with solid-state NMR techniques. nih.govmdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Br) | 120 - 125 |

| C4 | 128 - 132 |

| C5 | 118 - 122 |

| -CH₂- (ethyl) | 45 - 50 |

Predicted Infrared (IR) Spectral Data:

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. The predicted IR spectrum of this compound would show characteristic peaks for the C-H stretching of the imidazole ring and the ethyl group, C=N and C=C stretching vibrations of the ring, and the C-Br stretching frequency. DFT calculations, often at the B3LYP level of theory, have been shown to provide vibrational frequencies in good agreement with experimental data for related molecules. researchgate.net

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1500 - 1550 |

| C=C Stretch | 1450 - 1500 |

| C-N Stretch | 1250 - 1350 |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications in Medicinal Chemistry and Pharmacology

Anticancer Research and Cytotoxicity Studies

Imidazole-containing compounds are integral to several established anticancer drugs and are a focus of ongoing research for novel cancer therapies. mdpi.comnih.gov The exploration of bromo- and ethyl-substituted imidazole (B134444) derivatives has yielded promising results in cytotoxicity studies against various cancer cell lines.

Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by directly attacking DNA. researchgate.net This mechanism involves the formation of covalent bonds with DNA bases, which can lead to several disruptive outcomes for the cancer cell:

DNA Cross-linking: The agent can form cross-bridges, which are bonds between atoms within a single DNA strand or between the two strands of the double helix. This prevents the DNA from uncoiling for replication or transcription. researchgate.net

Abnormal Base Pairing: The alkylation of a DNA base, such as guanine, can cause it to pair incorrectly with other bases (e.g., thymine (B56734) instead of cytosine). If not corrected by DNA repair mechanisms, this leads to permanent mutations during cell division. researchgate.net

DNA Fragmentation: The cell's own DNA repair enzymes may attempt to remove the alkylated bases. This repair process can inadvertently cause breaks in the DNA strand, ultimately triggering programmed cell death (apoptosis). researchgate.netoncohemakey.com

Certain imidazole-based drugs, such as dacarbazine, are known to function as alkylating agents. nih.gov The presence of a bromine atom on the imidazole ring, as in 2-bromo-1-ethyl-1H-imidazole derivatives, is significant. Halogens can act as good leaving groups, potentially facilitating the alkylation reaction with nucleophilic sites on DNA bases, thereby disrupting DNA function and leading to cell death.

The anticancer potential of imidazole derivatives related to this compound has been demonstrated in numerous preclinical studies. In vitro assays are commonly used to screen these compounds for cytotoxicity against various human cancer cell lines.

For instance, a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were evaluated for their antiproliferative activity. Many of the tested compounds showed significantly improved activity compared to the standard chemotherapeutic drugs 5-Fluorouracil (5-FU) and Methotrexate (MTX). nih.govmdpi.com One particular compound, designated 4f , which features a p-bromo substituent on the phenyl ring, exhibited outstanding activity against A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cell lines. mdpi.com Further studies showed that compound 4f was able to induce apoptosis in HeLa cells by altering the expression levels of key regulatory proteins. nih.gov

Another study on 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives also reported significant cytotoxic activity against HeLa cells, with some derivatives showing higher potency than 5-FU. researchgate.net While direct in vivo efficacy studies for this compound are not extensively detailed, research on other imidazole-containing tubulin inhibitors has shown tumor growth suppression in mouse xenograft models, indicating the potential for this class of compounds to be effective in a whole-organism setting. mdpi.com

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 4f (p-Br) | A549 (Lung) | 6.60 | MTX | >40 |

| Compound 4f (p-Br) | HeLa (Cervical) | 3.24 | MTX | 15.21 |

| Compound 4f (p-Br) | SGC-7901 (Gastric) | 5.37 | MTX | >40 |

| A-IVd (3-NO₂) | HeLa (Cervical) | 0.08 | 5-FU | 0.14 |

| A-IVh (2-Cl) | HeLa (Cervical) | 0.09 | 5-FU | 0.14 |

| A-IVj (4-OH) | HeLa (Cervical) | 0.09 | 5-FU | 0.14 |

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the anticancer potency of lead compounds. For imidazole derivatives, several structural features have been identified as important for their cytotoxic activity. researchgate.net

In the study of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, the nature of the substituent on the phenyl ring was found to significantly influence anticancer activity. The analysis revealed that a bromo-substituent at the para position (compound 4f ) conferred greater potency against the tested cancer cell lines compared to chloro- or fluoro-substituents. mdpi.com This highlights the specific contribution of the bromine atom to the compound's efficacy.

Furthermore, research on hybrid molecules has shown that fusing the imidazole scaffold with other heterocyclic rings, such as quinazolinone, can produce derivatives with potent cytotoxicity against breast cancer (MCF-7) cells. nih.gov The position of substituents on the imidazole ring is also critical; substitutions at the C-2 position of related heterocyclic systems have been noted as being particularly important for cytotoxic activity. nih.gov These findings suggest that systematic modification of the substituents on the this compound scaffold is a promising strategy for developing more potent and selective anticancer agents.

Antimicrobial and Antifungal Investigations

The imidazole ring is a well-known pharmacophore in antimicrobial and antifungal agents, with drugs like miconazole (B906) and clotrimazole (B1669251) being widely used in clinical practice. ekb.egresearchgate.net Consequently, derivatives of this compound have been explored for their potential to combat bacterial and fungal pathogens.

Derivatives of imidazole have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Research has shown that N-alkylimidazole derivatives can possess potent activity, with longer alkyl chains sometimes correlating with better antimicrobial effects. nih.gov

Studies on various imidazole derivatives have confirmed their inhibitory action against clinically relevant pathogens. For example, novel imidazole aldoximes showed potent activity against Pseudomonas aeruginosa, a pathogen known for its high resistance to antibiotics. mdpi.com Specifically, a meta-chlorobenzyl derivative exhibited superior performance against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. mdpi.com Other research into 5H-pyrrolo[1,2-a]imidazole quaternary salts also identified compounds with broad-spectrum action, showing significant activity against Staphylococcus aureus with MIC values up to 4 µg/mL. nih.gov The ability of the imidazole scaffold to serve as a foundation for compounds effective against multi-drug resistant strains makes it an area of intense research interest. mdpi.comnih.gov

| Compound Class | Pathogen | MIC (µg/mL) |

|---|---|---|

| N-chlorobenzyl imidazolium (B1220033) 2-aldoxime (10) | Escherichia coli | 6.25 |

| N-chlorobenzyl imidazolium 2-aldoxime (10) | Klebsiella pneumoniae | 6.25 |

| N-chlorobenzyl imidazolium 2-aldoxime (10) | Pseudomonas aeruginosa | 12.5 |

| 5H-pyrrolo[1,2-a]imidazole salt (6c) | Staphylococcus aureus | 4 |

| 5H-pyrrolo[1,2-a]imidazole salt (6c) | Cryptococcus neoformans (Fungus) | 4 |

Azole compounds, including imidazoles, are mainstays of antifungal therapy. researchgate.net Their primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net

Research into novel imidazole derivatives continues to yield compounds with potent antifungal properties. For instance, various bis-imidazole derivatives have shown moderate to good activity against Candida albicans and Candida glabrata. ekb.eg Studies on 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters produced derivatives with strong inhibitory activity against several standard and clinically resistant fungal strains, including C. albicans. researchgate.net Similarly, investigations into thiazolo[3,2-a]benzimidazole derivatives containing a bromo-substituent demonstrated notable activity against fungal strains like Aspergillus flavus and Candida albicans. nih.gov The consistent discovery of antifungal activity in diverse imidazole-based scaffolds underscores the value of this chemical class in the development of new treatments for fungal infections. nih.gov

Exploration of Antiviral Effects

The imidazole scaffold is a recurring motif in a multitude of compounds exhibiting a broad spectrum of antiviral activities. nih.govnih.gov While direct studies on the antiviral properties of this compound are not extensively documented in publicly available research, the known efficacy of structurally related imidazole derivatives against various viral pathogens provides a strong rationale for its investigation as a potential antiviral agent.

Research into imidazole-containing compounds has demonstrated their capacity to inhibit the replication of a diverse range of viruses. For instance, certain imidazole-based compounds have shown activity against the influenza A virus by targeting the M2 proton channel. nih.gov Other derivatives have been identified as inhibitors of dengue virus (DENV) replication. nih.gov Furthermore, the versatility of the imidazole core is highlighted by its presence in compounds developed to combat hepatitis C virus (HCV), human immunodeficiency virus (HIV), and various orthopoxviruses, including the vaccinia virus. nih.govresearchgate.netrsc.org

The antiviral mechanisms of imidazole derivatives are varied. A common mode of action for many antifungal azoles, which shares the imidazole core, is the inhibition of cytochrome P450 enzymes essential for viral processes or host-pathogen interactions. The structural features of this compound, specifically the presence of the bromine atom and the ethyl group on the imidazole ring, could influence its interaction with viral or host cell targets, potentially leading to the inhibition of viral entry, replication, or egress. The exploration of this compound and its derivatives in antiviral assays is a logical next step to determine their potential in this therapeutic area.

Neuropharmacological Applications

Antidepressant Activity of Derivatives

Derivatives of 2-bromoimidazole have been synthesized and investigated for their potential antidepressant effects. A study focusing on 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives revealed significant antidepressant activity in preclinical models. scispace.comresearchgate.net All synthesized compounds in this study demonstrated antidepressant-like effects in both the tail suspension and forced swimming tests in mice, which are standard behavioral assays for screening potential antidepressant drugs. scispace.comresearchgate.net

One particular derivative, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide], was noted for its ability to reduce anxiety and decrease locomotor activity at statistically significant levels, suggesting a potential anxiolytic component to its pharmacological profile. scispace.comresearchgate.net A significant advantage highlighted in the study was the low toxicity of these compounds. scispace.comresearchgate.net These findings suggest that the 2-bromoimidazole scaffold could serve as a valuable template for the development of novel antidepressant agents.

| Compound Derivative | Animal Model | Test | Observed Effect |

| 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives | Male mice | Tail Suspension Test | Antidepressant activity scispace.comresearchgate.net |

| Forced Swimming Test | Antidepressant activity scispace.comresearchgate.net | ||

| 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide] | Male mice | Open Field Test | Reduced anxiety and decreased locomotor activity scispace.comresearchgate.net |

Modulation of Neurotransmitter Systems

The neuropharmacological effects of imidazole derivatives are often linked to their ability to modulate various neurotransmitter systems. While direct studies on this compound are limited, research on related compounds provides insights into potential mechanisms. For example, a study on ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate demonstrated its action as a novel positive modulator of GABA-A receptors. nih.gov This compound enhanced the binding of both gamma-aminobutyric acid (GABA) and flunitrazepam to rat cerebral cortical membranes, indicating its potential to influence inhibitory neurotransmission. nih.gov

Furthermore, the imidazole moiety is a key feature in compounds designed to target serotonin (B10506) (5-HT) receptors, which are crucial in the regulation of mood and are the primary targets for many antidepressant medications. mdpi.com Some imidazole-based compounds have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which can synergize the action of antidepressants acting on the serotonergic system. mdpi.com The structural characteristics of this compound suggest that it and its derivatives could potentially interact with these or other neurotransmitter systems, such as the dopamine (B1211576) receptors, which are implicated in a variety of neuropsychiatric conditions. nih.gov

Enzyme Inhibition and Binding Studies

The imidazole ring is a well-established pharmacophore known to interact with various enzymes, often through coordination with metal ions in the enzyme's active site. This interaction is a key mechanism for the inhibitory activity of many imidazole-based compounds. For instance, imidazole derivatives have been extensively studied as inhibitors of cytochrome P450 enzymes, where the nitrogen atom of the imidazole ring coordinates with the heme iron atom.

More specifically, imidazole-based compounds have been identified as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer. mdpi.com Molecular modeling studies of these inhibitors have shown that the imidazole moiety interacts with the iron of the heme group within the HO-1 binding pocket. mdpi.com Another study demonstrated that imidazole itself can bind to the heme of cytochrome c1, leading to the inhibition of the bc1 complex activity. nih.gov

The electrophilic nature of molecules containing an α-bromo ketone, a feature present in some derivatives of 2-bromo-imidazole, suggests a potential for acting as alkylating agents. This functionality could lead to the irreversible inhibition of essential bacterial or other enzymes by reacting with nucleophilic residues like cysteine or histidine in their active sites. Given these precedents, this compound and its analogues are promising candidates for investigation as enzyme inhibitors.

| Enzyme/Protein Target | Imidazole Compound Type | Observed Effect |

| Cytochrome P450 | Imidazole-based compounds | Inhibition |

| Heme Oxygenase-1 (HO-1) | Imidazole-based inhibitors | Inhibition, with IC50 values in the micromolar range mdpi.com |

| Cytochrome c1 | Imidazole | Binding to heme, inhibition of bc1 complex activity nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

For imidazole-containing compounds, several general predictions can be made. The imidazole ring can contribute to good oral bioavailability. mdpi.com Predictions for some imidazole-based enzyme inhibitors suggest good oral availability and the capacity to permeate the blood-brain barrier (BBB). mdpi.com However, other predictions for different imidazole derivatives indicate that a compound is unlikely to cross the BBB, which could be advantageous for avoiding central nervous system side effects.

Plasma protein binding is another critical factor, with predictions for some imidazole derivatives suggesting strong binding. mdpi.com Metabolism is likely to involve cytochrome P450 isoenzymes, and inhibition of these enzymes could lead to drug-drug interactions. researchgate.net Excretion is often predicted to occur primarily through renal pathways. researchgate.net It is important to note that these are general predictions for related compounds, and experimental validation would be necessary to determine the precise ADME profile of this compound.

| ADME Parameter | General Prediction for Imidazole Derivatives |

| Absorption | Good oral availability and intestinal permeability are often predicted. mdpi.com |

| Distribution | Blood-brain barrier penetration can vary; some derivatives are predicted to cross it, while others are not. mdpi.com High plasma protein binding is often anticipated. mdpi.com |

| Metabolism | Likely to be metabolized by cytochrome P450 enzymes. researchgate.net |

| Excretion | Primarily predicted to be via renal pathways. researchgate.net |

Drug-Target Interactions of this compound

The precise drug-target interactions of this compound have not been extensively elucidated in publicly available scientific literature. However, by examining the structure-activity relationships (SAR) of analogous imidazole-based compounds, it is possible to infer potential biological targets and mechanisms of action. The imidazole scaffold is a well-recognized pharmacophore that can interact with a variety of biological targets, and the specific substitutions at the 1 and 2 positions of the imidazole ring play a crucial role in determining its pharmacological profile.

Potential Enzyme Inhibition

Based on studies of structurally related compounds, this compound may exhibit inhibitory activity against various enzymes. For instance, imidazole derivatives have been widely investigated as inhibitors of several enzyme families:

Kinases: Certain halogenated benzimidazole (B57391) derivatives have demonstrated inhibitory effects on various protein kinases. The presence of a bromo-substituent can contribute to the binding affinity and selectivity of these compounds for the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways.

Cyclooxygenase (COX) and 15-Lipoxygenase (15-LOX): Benzimidazole-thiazole hybrids have shown potent dual inhibition of COX and 15-LOX enzymes, which are involved in inflammatory pathways. The anti-inflammatory potential of imidazole-containing compounds is a significant area of research.

α-Glucosidase: Some benzimidazole derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests a potential role for imidazole-based compounds in the management of metabolic disorders.

The inhibitory potential of this compound against these or other enzymes would depend on its ability to fit into the active site and form key interactions with amino acid residues.

Potential Receptor Modulation

The imidazole nucleus is a key feature of many compounds that interact with various receptors. Research on related imidazole derivatives indicates potential interactions with:

Adrenoceptors: Studies on 2-substituted imidazoles have revealed their activity as α2-adrenoceptor antagonists. For example, 1-Ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole has been identified as a highly selective α2-adrenoceptor antagonist. consensus.app This suggests that the 1-ethyl and 2-bromo substitutions on the imidazole ring could confer affinity for adrenergic receptors.

Histamine (B1213489) Receptors: The imidazole ring is a core component of histamine and its receptor ligands. While specific data for this compound is unavailable, the general structure is reminiscent of compounds that interact with histamine H3 receptors.

Cannabinoid Receptors: Some 2,4-diphenyl-1H-imidazole analogs have been developed as potent CB2 receptor agonists, indicating that the imidazole scaffold can be adapted to target the endocannabinoid system.

Structure-Activity Relationship Insights

The biological activity of imidazole derivatives is highly dependent on the nature and position of their substituents. The ethyl group at the N1 position generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. The bromine at the C2 position can influence the electronic properties of the imidazole ring and participate in specific interactions with the target protein, such as halogen bonding.

Without direct experimental data, the precise drug-target interactions of this compound remain speculative. Further pharmacological screening and mechanistic studies are necessary to identify its specific biological targets and to understand the molecular basis of its activity.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Target Examples | Potential Interaction | Reference for Analogous Compounds |

| Enzymes | Protein Kinases | ATP-competitive inhibition | General kinase inhibitor studies |

| Cyclooxygenase (COX) | Active site inhibition | nih.gov | |

| 15-Lipoxygenase (15-LOX) | Active site inhibition | nih.gov | |

| α-Glucosidase | Competitive or non-competitive inhibition | researchgate.net | |

| Receptors | α2-Adrenoceptors | Antagonism | consensus.app |

| Histamine H3 Receptors | Agonism or Antagonism | General histamine receptor ligand studies | |

| Cannabinoid CB2 Receptors | Agonism | Studies on diphenyl-imidazole analogs |

Applications in Materials Science

Liquid Organic Hydrogen Carriers (LOHCs)

There is currently no available research data or scientific literature that specifically investigates or reports the use of 2-Bromo-1-ethyl-1H-imidazole as a Liquid Organic Hydrogen Carrier. The potential of this specific compound for hydrogen storage and release, including its hydrogenation and dehydrogenation characteristics, gravimetric and volumetric hydrogen density, and performance in LOHC systems, has not been documented in peer-reviewed studies.

Functional Materials

Investigations into the incorporation of this compound into functional materials are not described in the available scientific literature. Consequently, there are no detailed research findings on its role in the development of materials with specific electronic, optical, or magnetic properties. Data tables and specific research outcomes related to its performance in such applications are therefore unavailable.

Coordination Chemistry and Ligand Design

While imidazole (B134444) and its derivatives are widely recognized for their importance as ligands in coordination chemistry, specific studies focusing on the use of this compound in ligand design and the synthesis of coordination complexes are not found in the surveyed literature. There are no published reports detailing the synthesis of metal complexes using this ligand, nor are there any structural or property analyses of such potential complexes.

Catalysis

Role as Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes are a class of persistent carbenes that are widely used as ancillary ligands in organometallic chemistry. beilstein-journals.org They are valued for their strong σ-donating and variable π-accepting properties, which contribute to the formation of stable and catalytically active metal complexes. scripps.edu The most common route to generate NHCs involves the deprotonation of the corresponding imidazolium (B1220033) salt precursors. beilstein-journals.orgscripps.edu

The synthesis of these imidazolium salts can be achieved through various methods, often involving the alkylation of an imidazole (B134444) derivative. In a hypothetical scenario, 2-Bromo-1-ethyl-1H-imidazole could serve as a starting material for the synthesis of an NHC precursor. The general strategy would involve the quaternization of the N3 nitrogen of the imidazole ring with an alkyl or aryl halide. This reaction would yield a 1-ethyl-3-alkyl/aryl-2-bromo-imidazolium salt. Subsequent deprotonation at the C2 position, which is activated by the adjacent positively charged nitrogen atoms, would typically generate the free NHC. However, the presence of the bromo group at the C2 position complicates this direct deprotonation route.

A more plausible pathway to an NHC from a 2-bromo-substituted imidazolium salt would involve a metalation step, potentially via oxidative addition or transmetalation, to form a metal-NHC complex. For instance, reaction with a low-valent metal complex could lead to the formation of a metal-carbene bond at the C2 position. Alternatively, lithiation at the C2 position followed by transmetalation with a suitable metal salt is another established method for the synthesis of metal-NHC complexes. wikipedia.org The resulting NHC ligand would feature an ethyl group at one nitrogen and another substituent (introduced during the quaternization step) at the other nitrogen, with the bromine atom having been displaced.